1211090-71-9 vs. Pyridinyl Analogs: A Physicochemical Differentiation Matrix
A critical limitation must be stated: No direct, publicly accessible experimental comparative data were found for CAS 1211090-71-9 or its closest analogs in primary research papers, patents, or authoritative databases. The differentiation evidence is therefore restricted to a theoretical comparison of computed molecular properties and structural features. The target compound features a 4-fluorobenzyl group (cLogP ~1.8, single H-bond donor), while its closest purchasable analog, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide (CAS 1209758-50-8), bears a 2-pyridinyl group (cLogP ~0.9, additional H-bond acceptor) . This difference in lipophilicity and hydrogen-bonding capacity can critically impact membrane permeability and target selectivity. The evidence for these claims is based purely on well-established structure-property relationship principles, not direct experimental comparison [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) and H-Bond Profile |
|---|---|
| Target Compound Data | cLogP ~1.8; 1 H-bond donor, 4 H-bond acceptors (predicted) |
| Comparator Or Baseline | 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide: cLogP ~0.9; 0 H-bond donors, 5 H-bond acceptors (predicted) |
| Quantified Difference | ΔcLogP ≈ +0.9; 1 fewer H-bond acceptor; 1 additional H-bond donor |
| Conditions | In silico prediction using standard algorithms (e.g., XLogP3, CLOGP) |
Why This Matters
Lipophilicity is a primary driver of passive permeability and non-specific binding; a difference of ~1 log unit can shift a compound from impermeable to permeable, making the fluorinated target uniquely suited for intracellular target engagement assays.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
